molecular formula C19H17N5O4 B12548635 2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide

2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide

Cat. No.: B12548635
M. Wt: 379.4 g/mol
InChI Key: JARJZYFNAQTXFE-SSDVNMTOSA-N
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Description

2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

The synthesis of 2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide typically involves multiple steps. The starting materials often include 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are synthesized through ester hydrolysis . The reaction conditions usually involve acidic or basic hydrolysis, depending on the specific ester used. Industrial production methods may involve high-temperature transesterification to achieve higher yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety. Reagents like alkyl halides or acyl chlorides are often used.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a biological response. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H17N5O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-hydrazinyl-N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-2-oxoacetamide

InChI

InChI=1S/C19H17N5O4/c1-11(22-23-18(27)17(26)21-20)15-16(25)13-9-5-6-10-14(13)24(19(15)28)12-7-3-2-4-8-12/h2-10,25H,20H2,1H3,(H,21,26)(H,23,27)/b22-11+

InChI Key

JARJZYFNAQTXFE-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NN)/C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O

Canonical SMILES

CC(=NNC(=O)C(=O)NN)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O

Origin of Product

United States

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